4-Boc-8-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Catalog No.
S13750197
CAS No.
M.F
C14H18ClNO3
M. Wt
283.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Boc-8-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxaz...

Product Name

4-Boc-8-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

IUPAC Name

tert-butyl 8-chloro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate

Molecular Formula

C14H18ClNO3

Molecular Weight

283.75 g/mol

InChI

InChI=1S/C14H18ClNO3/c1-14(2,3)19-13(17)16-6-7-18-12-8-11(15)5-4-10(12)9-16/h4-5,8H,6-7,9H2,1-3H3

InChI Key

RRBHIVGDDZNWIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=CC(=C2)Cl

4-Boc-8-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a complex organic compound characterized by the presence of a benzo-fused oxazepine ring. Its molecular formula is C₁₅H₁₉ClN₂O₃, and it has a molecular weight of 306.77 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a chlorine substituent at the 8-position of the tetrahydrobenzo-fused structure. This configuration contributes to its unique chemical properties and potential biological activities.

The reactivity of 4-Boc-8-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can be attributed to its functional groups. It can undergo various chemical transformations, including:

  • Nucleophilic substitutions: The chlorine atom can be replaced by nucleophiles under suitable conditions.
  • Deprotection reactions: The Boc group can be removed using acid or base hydrolysis to yield the corresponding amine.
  • Cyclization reactions: Under specific conditions, it may participate in cyclization to form more complex structures.

These reactions make it a versatile intermediate in organic synthesis.

Research indicates that compounds related to 4-Boc-8-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine exhibit significant biological activities. For example:

  • Anticancer properties: Similar oxazepines have shown cytotoxic effects against various cancer cell lines by inhibiting tubulin assembly and disrupting microtubule dynamics .
  • Neuroprotective effects: Some derivatives have been studied for their potential neuroprotective roles in neurodegenerative diseases.

The specific biological activity of 4-Boc-8-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine requires further investigation to fully elucidate its pharmacological profile.

The synthesis of 4-Boc-8-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves several steps:

  • Formation of the oxazepine ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Chlorination: Chlorination at the 8-position can be performed using reagents such as thionyl chloride or phosphorus oxychloride.
  • Boc protection: The amine functionality is protected using Boc anhydride under basic conditions.

These methods allow for the efficient production of this compound and its analogs.

4-Boc-8-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has potential applications in:

  • Pharmaceutical development: As a lead compound for designing new anticancer agents.
  • Chemical research: As an intermediate in synthesizing more complex organic molecules.

Its unique structure may also lend itself to applications in materials science and organic electronics.

Interaction studies involving 4-Boc-8-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine focus on its binding affinities with various biological targets:

  • Protein interactions: Investigations into how this compound interacts with tubulin and other cellular proteins are critical for understanding its mechanism of action.
  • Molecular docking studies: These studies help predict how well the compound fits into active sites of target proteins involved in cancer progression.

Such studies are essential for advancing its therapeutic potential.

Several compounds share structural similarities with 4-Boc-8-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine. These include:

Compound NameCAS NumberSimilarity Index
8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine17775-01-80.83
7-Chloro-2,3-dihydrobenzo[f][1,4]oxazepine1254545390.75
N-Benzyl-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine218827750.73

Uniqueness

What sets 4-Boc-8-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine apart from these compounds is primarily its specific chlorine substitution and the Boc protective group. These modifications potentially enhance its stability and bioactivity compared to other analogs.

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

283.0975211 g/mol

Monoisotopic Mass

283.0975211 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

Explore Compound Types